molecular formula C23H26N2O5S B613482 Fmoc-D-Pen(Acm)-OH CAS No. 201531-77-3

Fmoc-D-Pen(Acm)-OH

Cat. No. B613482
M. Wt: 442.54
InChI Key: HJXCJYNKTHOYRD-FQEVSTJZSA-N
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Description

“Fmoc-D-Pen(Acm)-OH” is a biochemical compound used in peptide synthesis1. It is also known by other names such as “FMOC-D-PEN(ACM)-WANG RESIN”, “FMOC-D-PEN(ACM)-ALKO RESIN”, and "FMOC-S-ACETAMIDOMETHYL-D-PENICILLAMINE 4-ALKOXYBENZYL ALCOHOL RESIN"2.



Synthesis Analysis

The synthesis of “Fmoc-D-Pen(Acm)-OH” is not explicitly mentioned in the search results. However, it is known to be used in peptide synthesis1.



Molecular Structure Analysis

The molecular structure of “Fmoc-D-Pen(Acm)-OH” is not explicitly provided in the search results. However, it is known that its molecular formula is C23H25N2O4RS3.



Chemical Reactions Analysis

The specific chemical reactions involving “Fmoc-D-Pen(Acm)-OH” are not detailed in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-D-Pen(Acm)-OH” are not explicitly provided in the search results. However, it is known that its molecular weight is 425.523.


Scientific Research Applications

  • Nanoassembly-Incorporated Antibacterial Materials : Fmoc-decorated self-assembling building blocks, including Fmoc-D-Pen(Acm)-OH, have shown promising results in developing antibacterial and anti-inflammatory materials. These nanoassemblies, incorporated within resin-based composites, demonstrate significant antibacterial capabilities without cytotoxicity toward mammalian cells (Schnaider et al., 2019).

  • Solid Phase Peptide Synthesis : Fmoc-D-Pen(Acm)-OH is effective in solid phase peptide synthesis, demonstrating excellent synthesis characteristics. It is used in synthesizing peptides like Somatostatin, showcasing the ease of using this derivative with Fmoc chemistry (Mccurdy, 1989).

  • Hydrogel Formation and Applications : The self-assembly of Fmoc-protected amino acids, including Fmoc-D-Pen(Acm)-OH, is pivotal in the development of low molecular weight hydrogels. These hydrogels have applications in areas like cell cultivation, drug delivery, and bio-templating (Ryan et al., 2011), (Tao et al., 2016).

  • Synthesis of Silver Nanoclusters and Hybrid Materials : Fmoc-protected amino acid based hydrogels have been used to prepare and stabilize silver nanoclusters, showcasing interesting fluorescent properties. This application extends to creating hybrid hydrogels incorporating functionalized single-walled carbon nanotubes (Roy & Banerjee, 2011), (Roy & Banerjee, 2012).

  • Fluorescence Sensing and Detection : Fmoc-protected compounds, including Fmoc-D-Pen(Acm)-OH, have been used in the development of fluorescent sensors, such as for the rapid detection of pentachlorophenol in environmental samples (Tang et al., 2012).

  • Synthesis of Reactive Peptide Crosslinkers : Fmoc-D-Pen(Acm)-OH is used in the synthesis of peptide crosslinkers, which are crucial for fabricating biomimetic scaffolds in tissue engineering applications (He & Jabbari, 2006).

  • Microwave-Assisted Peptide Synthesis : The compound's application extends to microwave-assisted peptide synthesis, showcasing low levels of racemization, particularly useful in synthesizing histidine-containing peptides (Hojo et al., 2013).

  • Semisynthetic Insulin Analogs : Fmoc-Lys(Pac)-OH, related to Fmoc-D-Pen(Acm)-OH, has been used in the preparation of semisynthetic insulin analogs, demonstrating potential in diabetes research (Žáková et al., 2007).

  • Aspartimide Problem in Peptide Synthesis : Fmoc-D-Pen(Acm)-OH is relevant in addressing the aspartimide problem in peptide synthesis, offering improved results in long peptides or difficult sequences (Mergler & Dick, 2005).

Safety And Hazards

The safety and hazards associated with “Fmoc-D-Pen(Acm)-OH” are not explicitly mentioned in the search results.


Future Directions

The future directions of “Fmoc-D-Pen(Acm)-OH” are not explicitly mentioned in the search results. However, it is known to be used in peptide synthesis1, which suggests its continued relevance in biochemical research.


Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

(2S)-3-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5S/c1-14(26)24-13-31-23(2,3)20(21(27)28)25-22(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-13H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXCJYNKTHOYRD-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSC(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NCSC(C)(C)[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673985
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-Pen(Acm)-OH

CAS RN

201531-77-3
Record name 3-[(Acetamidomethyl)sulfanyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RS Agnes, J Ying, KE Kövér, YS Lee, P Davis, S Ma… - Peptides, 2008 - Elsevier
Prolonged opioid exposure increases the expression of cholecystokinin (CCK) and its receptors in the central nervous system (CNS), where CCK may attenuate the antinociceptive …
Number of citations: 23 www.sciencedirect.com
A García Hernán - db-thueringen.de
Die Synthese an der festen Phase wurde in den 60 er Jahren von Merrifield eingeführt (4). Am Anfang wurde sie ausschließlich für die Synthese von oligomeren Peptiden (ein …
Number of citations: 3 www.db-thueringen.de

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